6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine, also known as this compound, is a useful research compound. Its molecular formula is C37H66N4O12 and its molecular weight is 758.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine (also referred to as Stearoyl-Muramyldipeptide) is a synthetic derivative of muramyl dipeptide, which is known for its immunomodulatory properties. This compound has garnered attention due to its potential biological activities, particularly in the field of immunology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

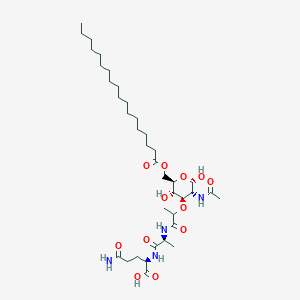

The chemical structure of this compound consists of a muramyl dipeptide backbone modified with a stearoyl group at the 6-O position. This modification enhances its lipophilicity, potentially influencing its biological activity and interaction with cellular membranes.

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. It has been shown to activate immune responses, particularly through the stimulation of macrophages and dendritic cells. These immune cells play a crucial role in recognizing pathogens and initiating immune responses.

- Case Study : In a study involving murine models, administration of this compound resulted in increased production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating an enhanced immune response .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its mechanism is thought to involve disruption of bacterial cell wall synthesis due to its structural similarity to components found in bacterial peptidoglycan.

- Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Analgesic Properties

Another notable aspect of this compound is its analgesic activity. Research suggests that it may exert pain-relieving effects through modulation of NOD1 and NOD2 receptors, which are involved in inflammatory pain pathways.

- Study Findings : Analgesic effects were observed in animal models where the compound was administered prior to inducing inflammatory pain, leading to reduced pain sensitivity .

The biological activity of this compound is primarily attributed to its interaction with immune receptors such as NOD1 and NOD2. These receptors recognize bacterial components and activate downstream signaling pathways that lead to the production of cytokines and other inflammatory mediators.

- Biochemical Pathway : Upon binding to NOD receptors, the compound triggers the NF-kB pathway, resulting in enhanced expression of genes associated with inflammation and immune response.

Aplicaciones Científicas De Investigación

Immunotherapy Applications

Adjuvant in Vaccine Formulations

6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine functions as an effective adjuvant, enhancing immune responses to vaccines. By stimulating macrophages and other immune cells, it promotes the production of cytokines essential for robust immune reactions. Its structural similarity to natural muramyl peptides allows it to activate Toll-like receptors (TLRs), which play a crucial role in innate immunity.

Case Study: Enhanced Immune Response

Research has demonstrated that this compound significantly boosts the immune response against various pathogens. For instance, in cortisone-treated mice infected with Corynebacterium kutscheri, the administration of this compound restored impaired resistance to infection, highlighting its potential as an immunotherapeutic agent .

Cancer Treatment

Potential Antitumor Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in modulating immune responses that can lead to tumor suppression. Studies suggest that it may enhance the effectiveness of other chemotherapeutic agents by improving the immune system's ability to target cancer cells .

Clinical Relevance

In a specific study involving patients with X-linked inhibitor of apoptosis deficiency, functional assays indicated that stimulation with muramyl dipeptides, including this compound, resulted in significantly reduced tumor necrosis factor production in monocytes. This finding emphasizes its relevance in cancer diagnostics and treatment strategies targeting immune dysregulation .

Research Tool

Model Compound for Immunological Studies

this compound serves as a model compound in immunological research. Its interactions with various immune cell receptors provide insights into the mechanisms of immune activation and regulation. The compound's ability to enhance phagocytic activity in macrophages is particularly noteworthy, as it aids researchers in understanding how modifications in acyl chain length affect immunological properties .

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(44)51-23-28-32(45)33(31(37(50)53-28)40-26(4)42)52-25(3)35(47)39-24(2)34(46)41-27(36(48)49)21-22-29(38)43/h24-25,27-28,31-33,37,45,50H,5-23H2,1-4H3,(H2,38,43)(H,39,47)(H,40,42)(H,41,46)(H,48,49)/t24-,25?,27+,28+,31+,32+,33+,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZBPAKZVZJTK-DPBOHRDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60398-08-5 |

Source

|

| Record name | 6-O-Stearoyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.